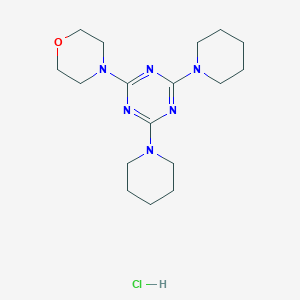
3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential for use in the development of new drugs. This compound is synthesized through a complex process that involves several steps, and it has been shown to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is complex and not fully understood. However, it is known to interact with various enzymes and receptors in the body, leading to changes in cellular signaling pathways and gene expression. This compound has been shown to have significant effects on the growth and proliferation of cancer cells, as well as on the function of the central nervous system.
Biochemical and physiological effects:
3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to have significant biochemical and physiological effects in various studies. This compound has been shown to inhibit the activity of several enzymes and receptors, including tyrosine kinases and phosphodiesterases. It has also been shown to affect cellular signaling pathways and gene expression, leading to changes in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine in lab experiments is its potential for use in the development of new drugs. This compound has been shown to have significant effects on cellular signaling pathways and gene expression, making it a promising candidate for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments, including its complex synthesis process and potential for toxicity.
Orientations Futures
There are several future directions for research on 3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine. One potential direction is the development of new drugs based on this compound, particularly for the treatment of cancer and neurological disorders. Another potential direction is the study of the mechanism of action of this compound, in order to better understand its effects on cellular signaling pathways and gene expression. Finally, further research is needed to determine the potential toxicity of this compound and its suitability for use in clinical settings.
Méthodes De Synthèse
The synthesis of 3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine involves several steps. The first step is the synthesis of 2-amino-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyridine, which is then reacted with furan-2-carboxylic acid to form 3-(furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine. The final compound is then purified through a series of chromatography and recrystallization steps.
Applications De Recherche Scientifique
3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to have potential applications in scientific research, particularly in the development of new drugs. This compound has been studied for its ability to inhibit various enzymes and receptors, and it has been shown to have potential as a treatment for a variety of diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
3-(furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-3-14(23-12-1)13-4-5-15(20-19-13)21-8-10-22(11-9-21)16-17-6-2-7-18-16/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUARXVJAJKVRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2856437.png)

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-2-yl)methanone](/img/structure/B2856439.png)

![2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B2856444.png)
![3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2856445.png)



![1-[(2-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2856454.png)



